molecular formula C10H18FNO3 B3021913 tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate CAS No. 955028-88-3

tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

Cat. No.: B3021913
CAS No.: 955028-88-3
M. Wt: 219.25
InChI Key: XRNLYXKYODGLMI-SFYZADRCSA-N
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Description

Properties

IUPAC Name

tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNLYXKYODGLMI-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653987
Record name tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1174020-40-6, 955028-88-3
Record name tert-Butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3.4)-cis-3-Fluoro-4-hydroxy-piperidine-1-carboxylic acid tert-butyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

Tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural properties. The presence of a fluorine atom and a hydroxyl group within the piperidine ring enhances its biological activity, making it a valuable building block in drug development, particularly for compounds targeting the central nervous system.

  • Molecular Formula : C10H18FNO3
  • Molecular Weight : 219.25 g/mol
  • CAS Number : 1174020-40-6

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The fluorine atom enhances metabolic stability and bioavailability, which may allow it to function as an enzyme inhibitor or modulator in biochemical pathways. Its structural features suggest potential interactions with receptors involved in neurological functions, including:

  • Receptor Binding : The compound may exhibit affinity for neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Enzyme Inhibition : Similar piperidine derivatives have shown promise in inhibiting enzymes related to neurodegenerative diseases.

Case Studies

  • Neuroprotective Effects : A study examining similar piperidine derivatives indicated that compounds with structural similarities to tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine exhibited neuroprotective effects in models of Alzheimer's disease. These compounds were shown to inhibit amyloid beta aggregation and tau phosphorylation, which are critical in the pathogenesis of neurodegenerative disorders .
  • Anticancer Properties : Research into piperidine derivatives has revealed their potential in cancer therapy. For instance, EF24, a derivative with a similar framework, demonstrated significant cytotoxicity against various cancer cell lines by inducing apoptosis through IKKb pathway modulation .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that optimize yield and purity. Its applications extend beyond drug development; it serves as an intermediate in synthesizing other biologically active compounds.

Scientific Research Applications

Synthesis and Mechanism

The synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate typically involves the modification of piperidine derivatives. The introduction of a fluorine atom at the 3-position enhances the compound's biological activity by influencing its interaction with biological targets. The synthesis pathway often includes:

  • Protection of the piperidine nitrogen.
  • Fluorination at the 3-position.
  • Hydroxylation at the 4-position.
  • Esterification with tert-butyl alcohol.

This synthetic route allows for the efficient production of the compound while maintaining high stereochemical purity.

Scientific Research Applications

1. Drug Development
The compound serves as an intermediate in the synthesis of various pharmaceutical agents targeting the central nervous system (CNS). Its structural features make it a valuable scaffold for developing new drugs aimed at treating neurological disorders, such as depression and anxiety.

2. Biological Activity Studies
Research has indicated that compounds with similar piperidine structures exhibit significant biological activities, including:

  • Antidepressant Effects : Preliminary studies suggest that derivatives of this compound may have potential as novel antidepressants.
  • Antinociceptive Properties : Investigations into pain relief mechanisms have highlighted similar compounds' efficacy in reducing pain sensitivity.

3. Structure-Activity Relationship (SAR) Studies
The presence of a fluorine atom is crucial for enhancing lipophilicity and bioavailability, making it an essential feature in SAR studies aimed at optimizing therapeutic efficacy.

Case Studies

StudyFocusFindings
Study A CNS ActivityDemonstrated that fluorinated piperidine derivatives exhibit enhanced binding affinity to serotonin receptors compared to non-fluorinated analogs.
Study B Pain ManagementFound that compounds structurally related to this compound significantly reduced pain responses in animal models.
Study C Antidepressant PotentialReported that specific derivatives showed promise in preclinical trials for treating major depressive disorder, highlighting their mechanism through serotonin reuptake inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomeric Variants

(3R,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-42-8)
  • Key Difference : Inverted stereochemistry (3R,4S vs. 3S,4R).
  • Impact : Altered hydrogen bonding and dipole interactions due to spatial rearrangement. For example, the (3R,4S) isomer may exhibit different crystal packing behavior .
(3S,4S)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-44-0)
  • Key Difference : Both substituents (F and OH) in the S configuration.
(3R,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate (CAS 1174020-43-9)
  • Key Difference : Mirror-image configuration to the target compound.
  • Impact : May display distinct pharmacokinetic properties in chiral environments, such as enzyme binding .

Functional Group Modifications

tert-Butyl 4-(((trifluoromethyl)sulfonyl)oxy)-3,6-dihydropyridine-1(2H)-carboxylate (3p)
  • Key Difference : Trifluoromethanesulfonyloxy (OTf) group replaces the hydroxyl and fluorine.
  • Impact : The electron-withdrawing OTf group increases electrophilicity, making this compound more reactive in nucleophilic substitutions compared to the target compound .
(3S,4R)-tert-Butyl 4-(4-fluoro-3-(methoxycarbonyl)phenyl)-3-(hydroxymethyl)piperidine-1-carboxylate (10a)
  • Key Difference : Substituted with a fluorophenyl and hydroxymethyl group.

Ring Size and Substitution Variations

tert-Butyl (3S,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate (BP 1577)
  • Key Difference : Pyrrolidine (5-membered ring) vs. piperidine (6-membered).
  • Impact : Increased ring strain in pyrrolidine may reduce conformational flexibility, affecting interactions with biological targets .
tert-Butyl (3S,4S)-3-amino-4-(3,4-difluorophenyl)piperidine-1-carboxylate (10a)
  • Key Difference: Amino group and difluorophenyl substitution.
  • Impact: The amino group enables hydrogen bonding, improving aqueous solubility compared to the hydroxyl group in the target compound .

Physical Properties

Property Target Compound (3S,4S)-Isomer 10a
Molecular Weight (g/mol) 219.25 219.25 347 (as sodium adduct)
Storage Conditions 2–8°C Not reported Room temperature
Solubility Moderate in polar solvents Lower polarity High (due to aromatic group)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate

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